molecular formula C20H14ClN3O3 B2790065 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide CAS No. 899757-93-8

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide

Cat. No. B2790065
CAS RN: 899757-93-8
M. Wt: 379.8
InChI Key: PILPJTOJGQCODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This molecule has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide involves the inhibition of several enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of tyrosine kinases, which are essential for the growth and survival of cancer cells. It also inhibits the activity of several other enzymes that are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for cancer research. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in appropriate concentrations and to take necessary precautions when handling it.

Future Directions

There are several future directions for research on N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide. One direction is to study its potential applications in the treatment of other diseases such as inflammatory disorders and neurodegenerative diseases. Another direction is to explore the use of this compound in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine the optimal concentration and dosing of this compound for use in lab experiments.

Synthesis Methods

The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide has been achieved using different methods. One of the most common methods involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-amino-4-methylquinazoline in the presence of a reducing agent such as tin(II) chloride. The resulting intermediate is then reacted with furan-2-carboxylic acid to yield the final product.

Scientific Research Applications

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been used in the development of new drugs for the treatment of cancer.

properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3/c1-12-22-16-6-3-2-5-14(16)20(26)24(12)13-8-9-15(21)17(11-13)23-19(25)18-7-4-10-27-18/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILPJTOJGQCODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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